molecular formula C11H11N B1252617 3-Methyl-4-phenyl-1H-pyrrole

3-Methyl-4-phenyl-1H-pyrrole

Cat. No. B1252617
M. Wt: 157.21 g/mol
InChI Key: WGLKMXOTGOECNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-phenyl-1H-pyrrole is a natural product found in Anochetus mayri and Streptomyces with data available.

Scientific Research Applications

1. Electronically Intercommunicating Iron Centers

Research on 3-Methyl-4-phenyl-1H-pyrrole derivatives, like 2,5-diferrocenyl-1-phenyl-1H-pyrrole, has explored their electronic and structural properties. These compounds show considerable electron delocalization and display notable electrochemical properties, including reversible electron transfer processes (Hildebrandt, Schaarschmidt, & Lang, 2011).

2. Antimicrobial Agents

Some derivatives of 3-Methyl-4-phenyl-1H-pyrrole, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, have been synthesized and found to possess significant antibacterial and antifungal activities. These activities are attributed to the presence of the heterocyclic ring in their structure (Hublikar et al., 2019).

3. Antimycobacterial Activity

Derivatives of 1,5-Diphenylpyrrole, a related compound, have shown promising activity against Mycobacterium tuberculosis. These derivatives possess varied lipophilicity and have been evaluated for their influence on antimycobacterial activity (Biava et al., 2008).

4. Corrosion Inhibitors

3-Methyl-4-phenyl-1H-pyrrole derivatives have been studied for their potential as corrosion inhibitors. For example, 5-(Phenylthio)-3H-pyrrole-4-carbonitriles have shown effectiveness in inhibiting mild steel corrosion, acting as anodic type inhibitors (Verma et al., 2015).

5. Electropolymerization Applications

Aromatic pyrrole derivatives, including 3-Methyl-4-phenyl-1H-pyrrole, have been used to create self-assembled monolayers for electropolymerization. These monolayers improve the properties of (co)polymerized poly(pyrrole) layers, offering potential applications in electrochemical devices (Schneider et al., 2017).

properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

3-methyl-4-phenyl-1H-pyrrole

InChI

InChI=1S/C11H11N/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h2-8,12H,1H3

InChI Key

WGLKMXOTGOECNA-UHFFFAOYSA-N

SMILES

CC1=CNC=C1C2=CC=CC=C2

Canonical SMILES

CC1=CNC=C1C2=CC=CC=C2

synonyms

3-Me-4-Ph-pyrrole
3-methyl-4-phenylpyrrole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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